2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 2-chloro-5-fluoroaniline with 6-ethoxy-2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group can produce amines .
Scientific Research Applications
2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol
- 2-{[(2-Chloro-5-bromophenyl)amino]methyl}-6-ethoxyphenol
- 2-{[(2-Chloro-5-iodophenyl)amino]methyl}-6-ethoxyphenol
Uniqueness
2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-[(2-chloro-5-fluoroanilino)methyl]-6-ethoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-8-11(17)6-7-12(13)16/h3-8,18-19H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQCKHVBBIZCKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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